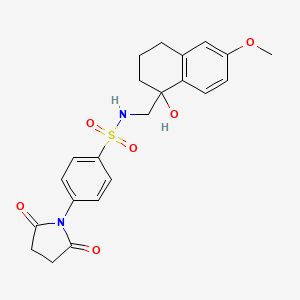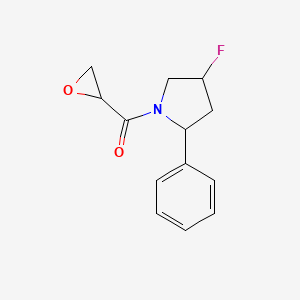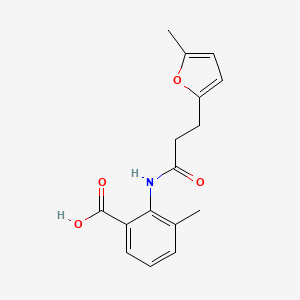![molecular formula C24H19N3O B2378802 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-70-5](/img/structure/B2378802.png)
1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of quinoline derivatives involves several steps. A mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 h to give compound 2 . Thermal cyclization of compound 2 at 260 °C for 1 h gave compound 3 . Treatment of compound 3 with chloroacetic acid gave compound 4 . Thiocarbohydrazide was mixed with compound 4 at higher temperature .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives include color, density, hardness, and melting and boiling points . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Applications De Recherche Scientifique
Supramolecular Aggregation
- Research by Portilla et al. (2005) explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including a compound similar to 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. This study revealed how molecules are linked in complex frameworks by various hydrogen bonds, showcasing the compound's potential in the study of molecular interactions and crystal engineering (Portilla et al., 2005).
Synthesis Methods
- A 2011 study by Rajesh et al. demonstrated the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, including derivatives of 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. This "on water" protocol highlights an environmentally friendly approach to synthesizing such compounds, emphasizing atom economy and the absence of complex purification steps (Rajesh et al., 2011).
Molecular and Supramolecular Structures
- The molecular and supramolecular structures of various pyrazolo[3,4-b]quinoline derivatives, including compounds structurally similar to the one , were explored in a 2016 study by Kumara et al. This research provides insights into the biological activities of these compounds, linking their structural features to potential antimicrobial and antiviral properties (Kumara et al., 2016).
Optical and Electronic Properties
- Research into the optical absorption and quantum-chemical simulations of pyrazolo[3,4-b]quinoline derivatives was conducted by Koścień et al. (2003). This study provides valuable insights into the electronic properties of these compounds, which can be crucial for their potential application in materials science, especially in the fields of luminescence and electroluminescence (Koścień et al., 2003).
Antimicrobial Evaluation
- A 2016 study by El-Gamal et al. synthesized and evaluated the antimicrobial properties of various quinoline derivatives, including pyrazolo[3,4-b]quinoline. This research contributes to understanding the potential use of these compounds in developing new antimicrobial agents (El-Gamal et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, 4′-Methoxyacetophenone, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
Orientations Futures
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research could focus on the synthesis of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-6-4-3-5-7-17)26-27(24)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGDMASZKZJGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)
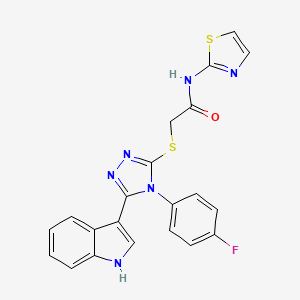
![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)
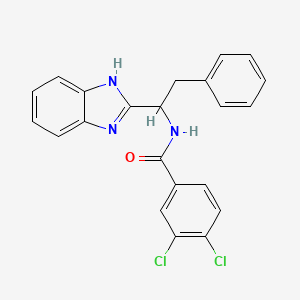
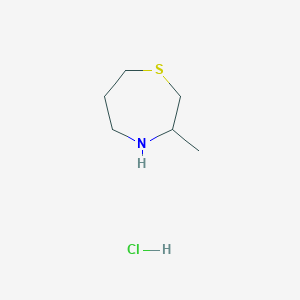
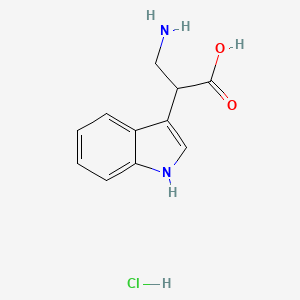
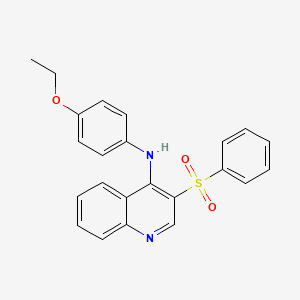
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
